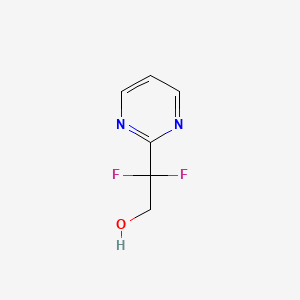

2-Pyrimidineethanol, beta,beta-difluoro-

Vue d'ensemble

Description

“2-Pyrimidineethanol, beta,beta-difluoro-” is a chemical compound with the molecular formula C6H6F2N2O and a molecular weight of 160.12 . It is also known by the synonym "2,2-difluoro-2-(pyrimidin-2-yl)ethan-1-ol" .

Synthesis Analysis

The synthesis of such compounds remains challenging and only a few methods have been reported in the literature . For instance, the fluorination of 2H-azirines in the presence of Olah’s reagent provides direct access to β-aryl-β,β-difluoro-amines . Another strategy relies on the reduction of either α-aryl-α,α-difluoro-amides or nitriles into the corresponding amines in the presence of borane .

Molecular Structure Analysis

The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions . This unique reactivity of 2-naphthol along with its easy accessibility and handling, moisture stability, and low cost makes it a fascinating candidate for organic chemists .

Chemical Reactions Analysis

The synthesis of β-aryl-β,β-difluoro-amines are useful fluorinated building blocks in order to introduce a β-aryl-β,β-difluoroamino motif into drug candidates . This motif can be found in several biologically active molecules .

Applications De Recherche Scientifique

Antiviral Activity : A study by Clark et al. (2005) detailed the synthesis and antiviral activity of a related pyrimidine nucleoside, specifically its potent inhibition of hepatitis C virus replication.

RNA Structure Probing : Tinsley and Walter (2006) discussed Pyrrolo-C, a fluorescent analog of cytidine, for RNA structure and dynamics study, highlighting its utility in monitoring RNA secondary structure formation.

Coordination Polymers and Magnetic Behavior : The study by Manson et al. (2003) described the synthesis of coordination polymers involving pyrimidine and their structural and magnetic characterization.

Fluorescence Sensing of Metal Ions : Research by Wang et al. (2017) showed that pyrimidine-based derivatives could act as fluorescence probes for detecting metal ions, such as Cu2+.

Pharmacological Aspects : A review by Verma et al. (2020) explored the pharmacological aspects of pyrimidine derivatives, underscoring their potential in treating various conditions.

Phosphorylation of Nucleoside Analogues : The study by Liou et al. (2002) focused on the role of UMP/CMP kinase in the phosphorylation of nucleoside analogues, crucial in anticancer and antiviral therapies.

Inhibition of Enzymes and Antioxidant Activities : Taslimi et al. (2018) investigated pyrimidine-thiones derivatives for their inhibitory action on enzymes and antioxidant activities.

Optical Properties and Applications : Research by Coe et al. (2002) highlighted the optical properties of pyrimidine derivatives and their applications in materials science.

Boron-Induced Luminescence in Metal Complexes : The work of Yousaf et al. (2017) discussed the synthesis of boratriazine derivatives and their luminescent properties.

Synthesis of Nucleoside Analogues : Wu et al. (2004) developed an efficient synthesis method for a nucleoside analogue with potential biological activities against HIV and HBV.

Organic Light-Emitting Diodes (OLEDs) : Chang et al. (2013) explored the use of pyrimidine-based Ir(III) metal complexes in OLEDs, demonstrating high-performance in sky-blue- and white-emitting OLEDs.

Novel Synthesis Routes in Organic Chemistry : Kumar and Sekar (2015) used pyrimidine as a directing group in the synthesis of acyl indoles, showcasing innovative approaches in synthetic organic chemistry.

Mécanisme D'action

- Upon activation of the beta2-adrenergic receptor, a transmembrane signal cascade is initiated. This cascade involves the Gs protein and the effector adenylyl cyclase .

- The downstream effects of beta-adrenoceptor activation include:

Mode of Action

Biochemical Pathways

Pharmacokinetics

Orientations Futures

Propriétés

IUPAC Name |

2,2-difluoro-2-pyrimidin-2-ylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O/c7-6(8,4-11)5-9-2-1-3-10-5/h1-3,11H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIHKFAVAKYWJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(CO)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2469164.png)

![3-[4-(Propylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2469171.png)

![methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B2469178.png)

![2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2469180.png)

![2-[(4-chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2469183.png)

![7-hydroxy-3-(4-methoxyphenyl)-4-methyl-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B2469187.png)